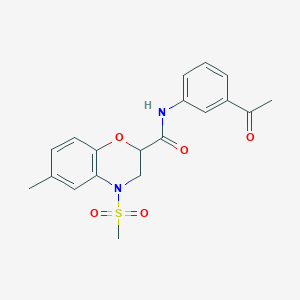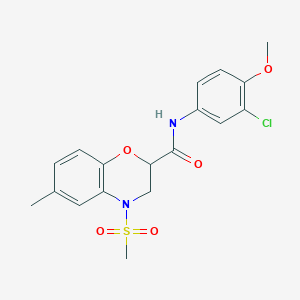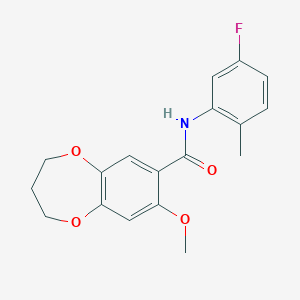![molecular formula C23H22N4O3S B11248619 1,1'-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248619.png)
1,1'-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with dimethylphenyl and methoxyphenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.
Formation of the thiadiazine ring: This involves the cyclization of the triazole intermediate with a suitable thiadiazine precursor.
Introduction of substituents: The dimethylphenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
1,1’-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1,1’-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt various biological pathways, leading to its observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-[6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone can be compared with other triazolothiadiazine derivatives:
Similar Compounds: Examples include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives with different substituents.
Uniqueness: The presence of both dimethylphenyl and methoxyphenyl groups in this compound may confer unique pharmacological properties, such as enhanced enzyme inhibition or improved bioavailability.
Eigenschaften
Molekularformel |
C23H22N4O3S |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
1-[5-acetyl-6-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C23H22N4O3S/c1-13-6-7-18(12-14(13)2)20-21(15(3)28)31-23-25-24-22(27(23)26(20)16(4)29)17-8-10-19(30-5)11-9-17/h6-12H,1-5H3 |
InChI-Schlüssel |
GGRDNOWHFNGCLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C4=CC=C(C=C4)OC)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(butan-2-yl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248544.png)
![1,1'-[6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248545.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11248557.png)



![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B11248584.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B11248595.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11248613.png)
![7-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11248624.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248632.png)
